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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic

properties of difluoromalonic acid. Recognizing the current scarcity of direct experimental

data for this compound, this document focuses on its known physical characteristics, its acidity

in the context of related fluorinated carboxylic acids, and the established experimental and

computational methodologies for determining its thermodynamic parameters. This guide is

intended to serve as a foundational resource for researchers, enabling them to understand the

key thermodynamic considerations and the workflows required to obtain these critical data

points for applications in research and drug development.

Introduction
Difluoromalonic acid (C₃H₂F₂O₄, CAS No. 1514-85-8) is a halogenated dicarboxylic acid of

interest in various fields, including organic synthesis and medicinal chemistry.[1] The

incorporation of fluorine atoms can significantly alter the physicochemical and biological

properties of organic molecules, making a thorough understanding of their thermodynamics

essential for predicting reactivity, stability, and biological interactions. This guide summarizes

the available data for difluoromalonic acid and details the standard methods for the

determination of its key thermodynamic properties.
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While extensive thermodynamic data for difluoromalonic acid is not readily available in the

public domain, some of its fundamental physical and structural properties have been

characterized.

Property Value Reference

CAS Number 1514-85-8 [1]

Molecular Formula C₃H₂F₂O₄ [1]

Molecular Weight 140.04 g/mol [1]

Density 1.789 g/cm³ [2]

Boiling Point 315.827 °C at 760 mmHg [2]

Flashing Point 144.808 °C [2]

Crystal Structure Monoclinic, space group P2₁/c [3]

Acidity and Dissociation Constants (pKa)
The acidity of a compound is a critical parameter in drug development, influencing its

absorption, distribution, metabolism, and excretion (ADME) profile. While a definitive

experimental pKa value for difluoromalonic acid is not available in the reviewed literature, its

acidity can be inferred from related compounds. The strong electron-withdrawing effect of the

two fluorine atoms on the α-carbon is expected to significantly increase the acidity of the

carboxylic acid protons compared to unsubstituted malonic acid.

For context, the pKa values of several related fluorinated and non-fluorinated carboxylic acids

are presented below. It is anticipated that the pKa₁ of difluoromalonic acid would be very low,

likely less than 1, indicating it is a strong acid.
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Compound pKa₁ pKa₂ Reference

Malonic Acid 2.83 5.69

Fluoroacetic Acid 2.59 - [4]

Difluoroacetic Acid 1.22 ± 0.03 - [5][6]

Trifluoroacetic Acid 0.03 ± 0.08 - [5][6]

Oxalic Acid 1.25 3.81 [4]

The determination of pKa is crucial for understanding the ionization state of the molecule at

physiological pH.

Experimental Determination of Thermodynamic
Properties
The following sections detail the standard experimental protocols for determining the key

thermodynamic properties of a compound like difluoromalonic acid.

The standard enthalpy of formation is typically determined indirectly from the enthalpy of

combustion (ΔcH°), measured using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

Sample Preparation: A precise mass of the solid difluoromalonic acid is pressed into a

pellet.

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless-steel

vessel (the "bomb"). A fuse wire is positioned to contact the sample.

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically

20-30 atm).

Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated

container (the calorimeter). The initial temperature is recorded precisely.

Ignition: The sample is ignited by passing an electric current through the fuse wire.
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Temperature Measurement: The temperature of the water is monitored until it reaches a

maximum and then begins to cool. The temperature change (ΔT) is recorded.

Calculation: The heat of combustion is calculated using the heat capacity of the calorimeter

system (determined by combusting a standard substance like benzoic acid) and the

measured ΔT. The standard enthalpy of formation is then calculated from the enthalpy of

combustion using Hess's Law.

Workflow for Bomb Calorimetry.

Heat capacity and standard entropy can be determined using differential scanning calorimetry

(DSC) and by applying the principles of the third law of thermodynamics.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Sample Preparation: A small, accurately weighed sample of difluoromalonic acid is placed

in a hermetically sealed DSC pan. An empty pan is used as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell.

Temperature Program: The cell is subjected to a precise temperature program, typically

involving a controlled heating rate (e.g., 10 °C/min) over the desired temperature range.

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain

the sample and reference at the same temperature. This differential heat flow is proportional

to the heat capacity of the sample.

Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is

calculated by integrating the heat capacity data from near absolute zero up to that

temperature, accounting for the entropies of any phase transitions.

Workflow for DSC Analysis.

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of

formation and the standard entropy using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°
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Where ΔfS° is the standard entropy of formation, calculated from the standard entropies of the

compound and its constituent elements in their standard states.

Potentiometric titration or NMR spectroscopy are common methods for determining pKa

values.[5][6]

Experimental Protocol: ¹⁹F NMR for pKa Determination

Sample Preparation: A series of solutions of difluoromalonic acid are prepared at a

constant concentration in a suitable buffer system (e.g., oxalate buffer) across a range of pH

values.[5]

NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired for each sample. A reference

compound, such as trifluoromethanesulfonate, may be included.[5]

Chemical Shift Analysis: The chemical shift of the fluorine signal will change as a function of

pH due to the protonation/deprotonation of the carboxylic acid groups.

Data Fitting: The chemical shift data is plotted against pH and fitted to an appropriate

equation (e.g., a modified Henderson-Hasselbalch equation) to determine the pKa values.

Workflow for pKa Determination by NMR.

Computational Determination of Thermodynamic
Properties
In the absence of experimental data, computational chemistry provides a powerful tool for

predicting thermodynamic properties. High-level ab initio and density functional theory (DFT)

methods are commonly employed.

Computational Protocol: Ab Initio/DFT Calculations

Structure Optimization: The 3D structure of difluoromalonic acid is optimized to find the

lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-

311+G(d,p)).
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Frequency Calculation: A vibrational frequency calculation is performed on the optimized

structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-

point vibrational energy (ZPVE) and thermal corrections.

Thermochemical Analysis: The output of the frequency calculation provides the enthalpy,

entropy, and Gibbs free energy at the specified temperature (usually 298.15 K).

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically

calculated using isodesmic or atomization reactions, where the energies of the reactants and

products are computed at a high level of theory (e.g., G4 or CBS-QB3).

Computational Thermochemistry Workflow.

Relevance in Drug Development
While no specific signaling pathways involving difluoromalonic acid have been identified in

the literature, the general workflow for assessing the biological relevance of a small molecule is

well-established. Thermodynamic properties are integral to understanding the initial stages of

this process, particularly ligand-receptor binding.

Workflow for Biological Activity Assessment.

The Gibbs free energy of binding (ΔG_binding), which can be dissected into its enthalpic (ΔH)

and entropic (TΔS) components through techniques like Isothermal Titration Calorimetry (ITC),

governs the affinity of a molecule for its biological target.

Conclusion
This technical guide has synthesized the currently available information on the thermodynamic

properties of difluoromalonic acid. While specific experimental values for its enthalpy of

formation, entropy, and Gibbs free energy are lacking, this document provides a robust

framework for understanding and obtaining these critical parameters. By detailing the standard

experimental and computational methodologies, and placing the compound in the context of its

chemical analogues, this guide serves as a valuable resource for scientists and researchers.

The workflows and protocols outlined herein provide a clear path forward for the

comprehensive thermodynamic characterization of difluoromalonic acid, which is essential for

its potential applications in drug development and other scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Difluoropropanedioic acid | C3H2F2O4 | CID 10130002 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2,2-difluoromalonic acid, CAS No. 1514-85-8 - iChemical [ichemical.com]

3. 2024.sci-hub.ru [2024.sci-hub.ru]

4. Appendix: Selected Acid Dissociation Constants at 25°C | Introductory Chemistry – 1st
Canadian Edition [courses.lumenlearning.com]

5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by
19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of Difluoromalonic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072460#thermodynamic-properties-of-
difluoromalonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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